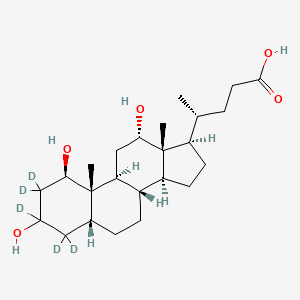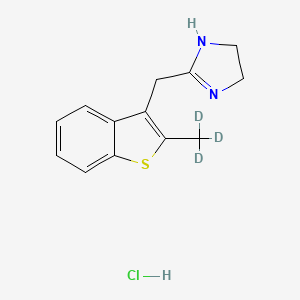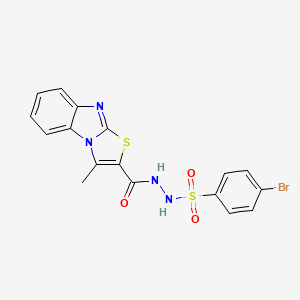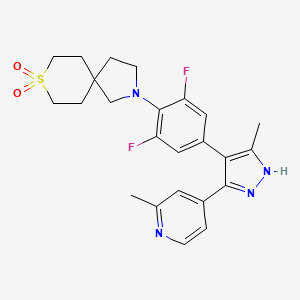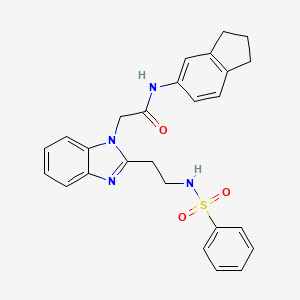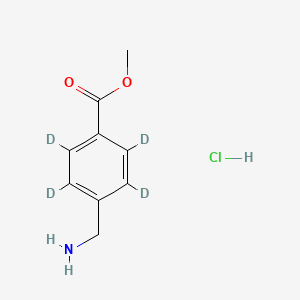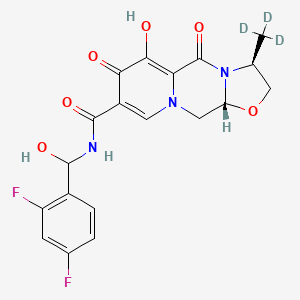![molecular formula C25H25NO5 B12413965 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Enone System: The enone system (3-oxoprop-1-enyl) can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Coupling with the Phenoxy Group: The final step involves coupling the quinoline derivative with the phenoxy group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and enone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the enone system using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of quinoline N-oxides and carboxylic acids.
Reduction: Formation of alcohols and saturated ketones.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research: The compound may exhibit anticancer activity by interacting with specific molecular targets in cancer cells.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry
Material Science: Quinoline derivatives are used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of microorganisms and cancer cells. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
2-Methylquinoline: A methylated derivative with distinct chemical properties.
4-Hydroxyquinoline: Known for its antimicrobial activity.
Uniqueness
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid is unique due to its complex structure, which combines a quinoline moiety with an enone system and a phenoxy group. This combination enhances its potential biological activities and makes it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C25H25NO5 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-15-12-17(13-16(2)22(15)31-25(3,4)24(28)29)10-11-21(27)19-14-18-8-6-7-9-20(18)26-23(19)30-5/h6-14H,1-5H3,(H,28,29)/b11-10+ |
Clave InChI |
WKIFJBLRQMGCTO-ZHACJKMWSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC3=CC=CC=C3N=C2OC |
SMILES canónico |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC3=CC=CC=C3N=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
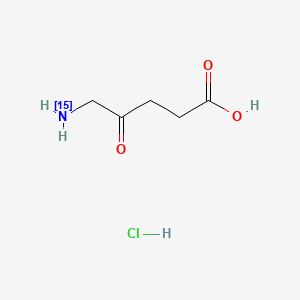

![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
